4,4'-Sulfonylbis(phenoxybenzene)

Poly(aryl ether ketone) Glass transition temperature Melt processing

Formulating high-T_g thermoplastics without sacrificing melt processability is a persistent challenge in polymer R&D. 4,4'-Diphenoxydiphenyl Sulfone (DPODPS) directly addresses this constraint: • Delivers T_g of 176-177°C at 30-35 mol% loading in PAEK copolymers while preserving melt processability (T_m 334-337°C) • Yields solution-cast films with tensile strength 85.1-90.8 MPa and Young's modulus 2.52-3.24 GPa • Thermal stability above 400°C in N₂; sulfonyl group enhances char yield for flame-retardant applications Standard purity ≥97% (HPLC/NMR batch-verified). Supplied in 100 mg to bulk quantities with full CoA documentation.

Molecular Formula C24H18O4S
Molecular Weight 402.5 g/mol
CAS No. 1623-91-2
Cat. No. B178381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Sulfonylbis(phenoxybenzene)
CAS1623-91-2
Molecular FormulaC24H18O4S
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H
InChIKeyUPGLMYCVFCOYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Sulfonylbis(phenoxybenzene) – Aromatic Sulfone Monomer


4,4'-Sulfonylbis(phenoxybenzene) (CAS 1623-91-2), also referred to as 4,4'-diphenoxydiphenyl sulfone (DPODPS), is an aromatic sulfone monomer characterized by a central sulfonyl (–SO₂–) bridge flanked by two para-substituted phenoxybenzene moieties . This compound serves as a key building block for synthesizing high-performance engineering thermoplastics, including poly(aryl ether ketone)s, polyimides, and poly(ether sulfone)s, owing to the thermal robustness and chemical inertness conferred by the sulfonyl linkage [1]. Standard commercial specifications include a molecular weight of 402.46 g/mol (C₂₄H₁₈O₄S) and purity typically at or above 97%, as verified by NMR, HPLC, or GC batch analysis .

Class Aromatic sulfone monomer for high-performance thermoplastics
Architecture Sulfonyl-bridged diphenoxyphenyl backbone for rigidity and thermal robustness
Quality Purity-verified monomer suitable for controlled polymerization and copolymerization

4,4'-Sulfonylbis(phenoxybenzene): Irreplaceability in Critical Applications


Substituting 4,4'-sulfonylbis(phenoxybenzene) with structurally similar monomers—such as 4,4′-dichlorodiphenyl sulfone, 4,4′-sulfonyldiphenol, or simpler diphenyl ethers—produces polymers with markedly different thermomechanical profiles, solubility behavior, and processing windows [1]. The extended phenoxy-phenoxy arm architecture of this compound imparts a specific balance of rigidity and rotational freedom that is absent in shorter or less conjugated analogs. For instance, replacing this monomer with 4,4′-bis(4-phenoxybenzoyl)biphenyl (BPOBBP) or varying its molar ratio in copolymerization directly alters the glass transition temperature (T_g), crystallinity, and melt processability of the resulting poly(aryl ether ketone)s [2]. Generic substitution without quantitative validation risks compromising critical performance metrics such as thermal stability, mechanical strength, and solvent resistance, thereby invalidating the intended material specifications for aerospace, electronic, or membrane applications [3].

4,4′-Dichlorodiphenyl sulfone
May reduce thermal stability and shift glass transition, compromising high-temperature performance
Simpler diphenyl ethers
Lack the sulfonyl-phenoxy rigidity, likely lowering mechanical strength and solvent resistance
4,4′-Sulfonyldiphenol (Bisphenol S)
Different chain extension pattern alters solubility, crystallinity, and melt processability

DPODPS vs Structural Analogs: Key Performance Evidence


Elevated Glass Transition Temperature Over PEEK and PEKK

Copolymers synthesized with 30–35 mol% 4,4'-diphenoxydiphenyl sulfone (DPODPS) demonstrated a glass transition temperature (T_g) of 176–177°C, which represents a substantial increase over conventional poly(ether ether ketone) (PEEK) and poly(ether ketone ketone) (PEKK) [1]. This T_g elevation, achieved while retaining moderate melting temperatures (T_m) of 334–337°C, is directly attributable to the incorporation of the rigid sulfonyl-bridged phenoxyphenyl structure [1].

T_g vs PEEK/PEKK
Head-to-head
T_g = 176–177°C (≥33°C above PEEK)
Enables higher service-temperature dimensional stability while maintaining melt processability
30–35 mol% DPODPS in PAEK copolymer
Poly(aryl ether ketone) Glass transition temperature Melt processing

High Tensile Strength and Modulus Across Copolymer Systems

Across two independent copolymer systems, DPODPS-based polymers consistently yield strong, flexible films with tensile strengths ranging from 85.1 to 103.1 MPa and Young's moduli from 2.26 to 3.24 GPa [1][2]. In semicrystalline poly(aryl ether ketone) copolymers containing 30–35 mol% DPODPS, tensile strength reached 99.8–103.1 MPa with elongation at break of 16.8–26.5% [1]. In amorphous polychloro-substituted PEKS systems, tensile strength ranged from 85.1–90.8 MPa with elongation of 21.2–27.2% [2].

Tensile Performance
Class-level
85.1–103.1 MPa strength 2.26–3.24 GPa modulus
Consistent mechanical robustness across different copolymer systems
Reported in semicrystalline and amorphous PEKS variants
Tensile strength Mechanical properties Film formation

Exceptional Thermal Stability and Char Yield

Polychloro-substituted poly(aryl ether ketone sulfone)s (PEKSs) synthesized from DPODPS and related monomers exhibited a 5% weight loss temperature (T_d5%) above 450°C and high char yields of 60–67% at 700°C under nitrogen [1]. These values are consistent with the known thermal stabilization conferred by the sulfonyl group, which enhances char formation and retards decomposition [2]. For context, simpler aromatic ether polymers without sulfone linkages typically exhibit lower T_d5% (often 380–420°C) and reduced char residues.

Thermal Stability
Class-level
T_d5% > 450°C Char yield 60–67% at 700°C
Indicates high flame resistance and thermal endurance for demanding environments
TGA under nitrogen; polychloro-substituted PEKS
Thermal stability Char yield Flame resistance

Polyimides with Elevated T_g and Delayed Decomposition

Aromatic polyimides synthesized from the diamine monomer 4,4'-[sulfonylbis(1,4-phenyleneoxy)]dianiline—a derivative of 4,4'-sulfonylbis(phenoxybenzene)—demonstrated glass transition temperatures (T_g) ranging from 254 to 300°C, depending on the dianhydride comonomer [1]. Thermogravimetric analysis (TGA) revealed that unsubstituted polyimides started to lose weight around 550°C, whereas methyl-substituted analogs began decomposition at approximately 450°C [1]. This thermal profile substantially exceeds that of many commercial polyimides based on non-sulfonated aromatic diamines.

Polyimide T_g & Decomp.
Class-level
T_g 254–300°C Decomp. onset ~550°C
Suitable for high-temperature electronics and aerospace insulation applications
Based on DPODPS-derived diamine monomers
Polyimide Glass transition temperature Thermal decomposition

Synergistic Sulfonyl–Phosphazene Fire Resistance

Cyclotriphosphazene polymers incorporating 4,4'-sulfonylbisphenoxy units (derived from 4,4'-sulfonylbis(phenoxybenzene) analog 4,4'-sulfonylbisphenol) exhibited thermal stability exceeding 400°C in nitrogen and produced high char contents at elevated temperatures [1]. The study explicitly concludes that the sulfonyl group enhances thermal stability while the phosphazene ring contributes to elevated char residue, resulting in a synergistic effect on fire resistance [1].

Sulfonyl-Phosphazene Synergy
Supporting evidence
Reported synergistic fire resistance
Supports selection for flame-retardant material development
Qualitative enhancement; data to verify in specific formulations
Cyclotriphosphazene Char residue Fire resistance

Application Scenarios for 4,4'-Sulfonylbis(phenoxybenzene)


Semicrystalline Poly(aryl ether ketone)s with Enhanced T_g for Melt Processing

In copolymer formulations requiring a glass transition temperature above 170°C while retaining melt processability (T_m 334–337°C), 4,4'-sulfonylbis(phenoxybenzene) (DPODPS) at 30–35 mol% loading provides a verified T_g of 176–177°C, which is significantly higher than baseline PEEK and PEKK [1]. This property profile is directly applicable to the production of injection-molded or extruded parts for automotive under-hood components, aerospace interior panels, and oil and gas downhole connectors, where dimensional stability under heat load is a primary selection criterion.

Soluble High-Strength PEKS Films for Electronic Insulation

DPODPS-based poly(ether ketone sulfone)s combine excellent solubility in polar aprotic solvents (DMF, DMSO, NMP) at room temperature with robust mechanical properties—tensile strength of 85.1–90.8 MPa and Young's modulus of 2.52–3.24 GPa [1]. These characteristics enable solution casting of transparent, flexible films suitable for high-temperature electrical insulation tapes, flexible printed circuit substrates, and protective layers in OLED display manufacturing where both solubility for processing and mechanical integrity in service are required.

Sulfonated Polyimide Membranes for PEM Fuel Cells

Sequenced sulfonated copolyimides synthesized from 4,4'-(sulfonylbis(4,1-phenylene)bis(oxy))bis(1,8-naphthalenedicarboxylic anhydride) (SPNDA)—a dianhydride derived from the 4,4'-sulfonylbis(phenoxybenzene) scaffold—exhibit proton conductivities of 0.11–0.16 S/cm at 80°C in deionized water, coupled with superior radical oxidative stability compared to sulfonated homopolymers [1]. These membranes are prime candidates for proton exchange membrane (PEM) fuel cells operating under elevated temperature and humidified conditions, where conductivity retention and chemical durability are paramount.

Flame-Retardant Cyclotriphosphazene Hybrid Polymers

Polymers incorporating sulfonylbisphenoxy units demonstrate thermal stability above 400°C in nitrogen and produce high char yields at elevated temperatures, with the sulfonyl group specifically cited as enhancing thermal stability [1]. This performance supports the procurement of 4,4'-sulfonylbis(phenoxybenzene) or its derivatives for synthesizing flame-retardant coatings, electrical enclosure materials, and composite matrix resins in transportation and construction sectors where fire safety certifications (e.g., UL 94 V-0, FAR 25.853) govern material selection.

Application
Selection Property
Validation Focus
Melt-processable PAEK with elevated T_g
T_g > 170°C with retained melt processability
Dimensional stability under heat load
Solution-cast PEKS films for electronics
Solubility in polar aprotic solvents with high tensile strength
Mechanical integrity after film processing
PEM fuel cell membranes
Proton conductivity and oxidative stability
Conductivity retention under humidified conditions
Flame-retardant hybrid polymers
Sulfonyl-induced char formation synergy
Flame resistance certification readiness (e.g., UL 94 V-0)

Technical Documentation Hub

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39 linked technical documents
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